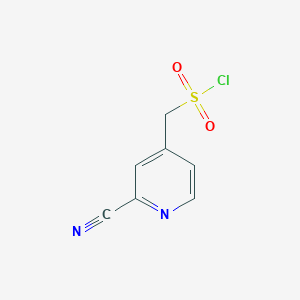![molecular formula C11H14N2O B13250893 2-[3-(Aminomethyl)phenoxy]butanenitrile](/img/structure/B13250893.png)
2-[3-(Aminomethyl)phenoxy]butanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(Aminomethyl)phenoxy]butanenitrile is a chemical compound with the molecular formula C11H15N2O. It is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by the presence of an aminomethyl group attached to a phenoxy group, which is further connected to a butanenitrile moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Aminomethyl)phenoxy]butanenitrile typically involves the reaction of 3-(aminomethyl)phenol with butanenitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a specific temperature to ensure the completion of the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The compound is then purified using techniques like crystallization or chromatography.
化学反応の分析
Types of Reactions
2-[3-(Aminomethyl)phenoxy]butanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The aminomethyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenoxy derivatives.
科学的研究の応用
2-[3-(Aminomethyl)phenoxy]butanenitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[3-(Aminomethyl)phenoxy]butanenitrile involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their function. The phenoxy group can interact with hydrophobic regions of proteins, affecting their activity. The nitrile group can participate in nucleophilic addition reactions, modifying the structure of target molecules.
類似化合物との比較
Similar Compounds
- 2-[3-(Aminomethyl)phenoxy]propanenitrile
- 2-[3-(Aminomethyl)phenoxy]ethanenitrile
- 2-[3-(Aminomethyl)phenoxy]pentanenitrile
Uniqueness
2-[3-(Aminomethyl)phenoxy]butanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the butanenitrile moiety provides unique steric and electronic properties compared to its analogs.
特性
分子式 |
C11H14N2O |
|---|---|
分子量 |
190.24 g/mol |
IUPAC名 |
2-[3-(aminomethyl)phenoxy]butanenitrile |
InChI |
InChI=1S/C11H14N2O/c1-2-10(8-13)14-11-5-3-4-9(6-11)7-12/h3-6,10H,2,7,12H2,1H3 |
InChIキー |
HLESDPLRBHAWSJ-UHFFFAOYSA-N |
正規SMILES |
CCC(C#N)OC1=CC=CC(=C1)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Cyclopentyl-5H,6H,7H,8H-imidazo[1,2-A]pyrazine](/img/structure/B13250816.png)

![2-Fluoro-6-[(pentan-3-yl)amino]benzonitrile](/img/structure/B13250829.png)
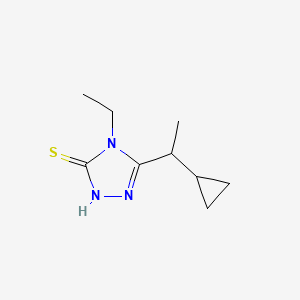

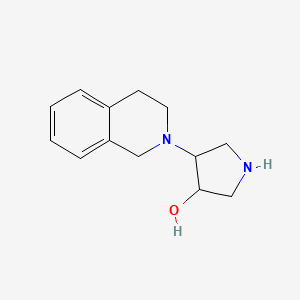
![1,3-Dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine](/img/structure/B13250845.png)
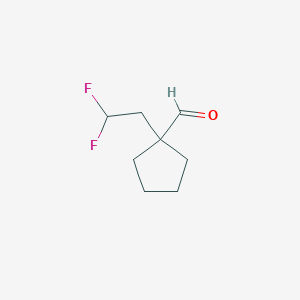
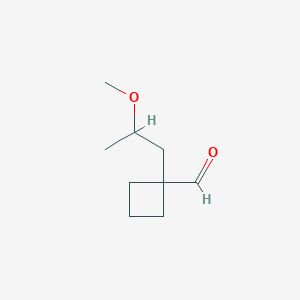

![(Furan-2-ylmethyl)[1-(3-methylthiophen-2-yl)ethyl]amine](/img/structure/B13250869.png)
![1-{[(1H-imidazol-2-ylmethyl)amino]methyl}cyclohexan-1-ol](/img/structure/B13250872.png)

